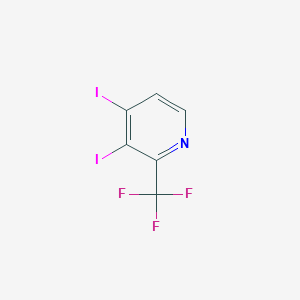

3,4-Diiodo-2-(trifluoromethyl)pyridine

Descripción general

Descripción

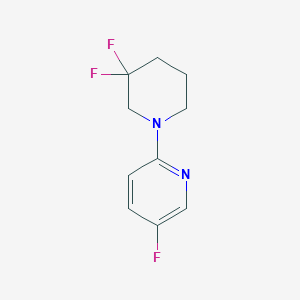

3,4-Diiodo-2-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2F3I2N . It is a solid substance . This compound is part of a class of compounds known as trifluoromethylpyridines (TFMP), which are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

This compound contains a total of 14 bonds; 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Chemical Reactions Analysis

4-Iodo-2-(trifluoromethyl)pyridine could be cleanly deprotonated by LIDA in tetrahydrofuran at –75 °C . 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Metalation and Functionalization

3,4-Diiodo-2-(trifluoromethyl)pyridine can be selectively metalated and subsequently functionalized at different positions. This process allows for the preparation of various carboxylic acids and facilitates the creation of trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids (Schlosser & Marull, 2003).

Synthesis of Pesticides

This compound is an important precursor in the synthesis of pesticides. Different processes for synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a related derivative, are explored for their efficiency in pesticide production (Lu Xin-xin, 2006).

Development of Medicines

This compound derivatives are used in the synthesis of medicinally relevant pyridines. The methodology allows for highly controlled synthesis of di- and tri-substituted pyridines, crucial for creating derivatives for drug development (Goetz & Garg, 2012).

Preparation for Cross-Coupling Reactions

The compound is used to prepare pyridine-3,4-diol derivatives, which are key substrates in palladium-catalyzed coupling reactions. These reactions are significant for creating substances with potential applications in various scientific fields, including materials science (Lechel, Brüdgam, & Reissig, 2010).

Synthesis of COMT Inhibitors

2-Trifluoromethyl-nicotinic acid derivatives, synthesized from pyridyl compounds like this compound, serve as intermediates in the manufacture of COMT inhibitors, drugs used to treat disorders like Parkinson's disease (Kiss, Ferreira, & Learmonth, 2008).

X-ray Crystallography

The compound's derivatives have been crucial in X-ray crystallographic studies, helping to determine molecular structures and interactions, which is fundamental in understanding chemical and biological properties (Ye & Tanski, 2020).

Functionalizations for Chemical Diversity

Different halogenated derivatives of this compound have been functionalized to create a variety of carboxylic acids. These acids are valuable for their diverse chemical properties and potential applications in synthesizing other complex molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Computational Studies

Computational studies of compounds derived from this compound, such as 4-(Trifluoromethyl)pyridine-2-carboxylic acid, have been conducted to understand their vibrational spectrum and molecular structure. These studies provide insights into the physical and chemical properties of the compounds, which are crucial for their application in various fields (Vural, 2016).

Mecanismo De Acción

Safety and Hazards

This compound is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .

Direcciones Futuras

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propiedades

IUPAC Name |

3,4-diiodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)5-4(11)3(10)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVHZLVIJXNSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283835 | |

| Record name | 3,4-Diiodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227601-85-5 | |

| Record name | 3,4-Diiodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227601-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diiodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate](/img/structure/B1408009.png)